Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Brand Name: Vulcanchem
CAS No.: 135334-14-4
VCID: VC21269072
InChI: InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
SMILES: CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F
Molecular Formula: C10H9ClF2O2
Molecular Weight: 234.62 g/mol

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

CAS No.: 135334-14-4

Cat. No.: VC21269072

Molecular Formula: C10H9ClF2O2

Molecular Weight: 234.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate - 135334-14-4

Specification

CAS No. 135334-14-4
Molecular Formula C10H9ClF2O2
Molecular Weight 234.62 g/mol
IUPAC Name ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Standard InChI InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Standard InChI Key JEZFHRLBCLCNEP-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F
Canonical SMILES CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F

Introduction

ParameterValue
CAS Number135334-14-4
Molecular FormulaC₁₀H₉ClF₂O₂
IUPAC Nameethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
Creation Date2007-02-12
Last Modification2025-02-22

Synonyms

The compound is known by several alternative names in chemical literature and commercial catalogs :

  • Ethyl 3-Chloro-alpha,alpha-difluorophenylacetate

  • Ethyl (3-chlorophenyl)(difluoro)acetate

  • MFCD11007695

  • (3-Chloro-phenyl)-difluoro-acetic acid ethyl ester

  • Benzeneacetic acid, 3-chloro-α,α-difluoro-, ethyl ester

Chemical Structure and Properties

Structural Features

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate contains a benzene ring with a chlorine substituent at the meta position (position 3). The ring is attached to a difluoroacetate group where two fluorine atoms and the phenyl ring are bonded to the same carbon atom. This carbon is further connected to an ethyl ester group .

Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
InChIKeyJEZFHRLBCLCNEP-UHFFFAOYSA-N
SMILESCCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F

Physicochemical Properties

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate possesses several important physicochemical properties that influence its behavior in chemical reactions and applications :

PropertyValue
Molecular Weight234.62 g/mol
Physical StateLiquid
XLogP33.4
Hydrogen Bond Acceptor Count4
Hydrogen Bond Donor Count0
Rotatable Bond Count4
Topological Polar Surface Area26.3 Ų
Heavy Atom Count15
Complexity234
Exact Mass234.0259135

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate typically involves reactions of appropriate 3-chlorophenyl derivatives with difluoroacetic acid or its derivatives under specific conditions. Several synthetic pathways have been developed to prepare this compound, often involving organometallic reagents and fluorinating agents.

Laboratory Preparation

  • Pd-catalyzed para-selective C-H difluoromethylation of aryl carbonyls

  • Reactions involving fluoroalkyl bromides and nickel(II) catalysts

These methods might be adapted for the synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate with appropriate modifications to the reaction conditions.

Purification Methods

After synthesis, Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate can be purified using several methods:

  • Column chromatography on silica gel

  • Recrystallization from appropriate solvents

  • Distillation under reduced pressure for large-scale preparations

Chemical Reactions and Applications

Reactivity Profile

The reactivity of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is primarily determined by its functional groups:

  • The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions

  • The difluoroacetate moiety introduces unique electronic effects due to the highly electronegative fluorine atoms

  • The chlorophenyl group can participate in various coupling reactions, particularly at the positions ortho and para to the chlorine substituent

Research Applications

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate has been utilized in several research contexts:

  • As a building block in organic synthesis for the preparation of more complex molecules

  • In studies investigating difluorinated compounds and their properties

  • As a precursor for pharmaceutically relevant compounds

Synthetic Utility

SupplierPurityPackage Sizes
Accela ChemBio Inc.95%100 mg, 250 mg, 1 g, 5 g
A2B Chem95%250 mg, 1 g, 5 g, 10 g
AA BLOCKS95%250 mg, 1 g, 5 g, 10 g
Fluorochem95%1 g, 5 g
Advanced ChemBlocks95%1 g, 5 g
Angene US95%250 mg, 1 g

Stock Solution Preparation

For research applications, stock solutions can be prepared according to the following guidelines :

Desired ConcentrationAmount of CompoundFinal Volume
1 mM1 mg4.262 mL
5 mM1 mg0.852 mL
10 mM1 mg0.426 mL

Analytical Methods and Characterization

Spectroscopic Identification

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would show signals for the aromatic protons, ethyl group, and any other hydrogen atoms

    • ¹³C NMR would display signals for all carbon atoms, with characteristic coupling patterns for the carbons adjacent to fluorine atoms

    • ¹⁹F NMR would show signals for the two fluorine atoms

  • Mass Spectrometry

    • Provides molecular weight confirmation and fragmentation pattern

  • Infrared Spectroscopy

    • Characteristic absorption bands for C=O, C-F, and C-Cl functional groups

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for analyzing the purity of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate. These techniques can be coupled with mass spectrometry for enhanced detection and identification.

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